3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile
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Overview
Description
3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile typically involves the reaction of cyclopropyl ketones with fluorobenzene derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclopropyl ketone, followed by the addition of 2-fluorobenzyl bromide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide ions (OH⁻) replace the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaOH in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-2-(2-fluorobenzyl)-2-azatricyclo[6.2.1.04,9]undeca-4,6,8-triene .
- 3-[Cyclopropyl-[2-(2-fluorophenyl)cyclopropanecarbonyl]amino]-2-methylpropanoic acid .
Uniqueness
3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the cyclopropyl group adds strain to the molecule, influencing its chemical behavior, while the fluorophenyl group enhances its stability and biological activity.
Properties
Molecular Formula |
C12H10FNO |
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Molecular Weight |
203.21 g/mol |
IUPAC Name |
3-cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H10FNO/c13-11-4-2-1-3-9(11)10(7-14)12(15)8-5-6-8/h1-4,8,10H,5-6H2 |
InChI Key |
MKMPWMYJSPIFAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C(C#N)C2=CC=CC=C2F |
Origin of Product |
United States |
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